N,N'-(Phenylboranediyl)bis[1-(2-methylphenyl)-1-phenylmethanimine]
Description
N,N’-(Phenylboranediyl)bis[1-(2-methylphenyl)-1-phenylmethanimine] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a boron atom bonded to two nitrogen atoms, each of which is further connected to a phenyl group and a 2-methylphenyl group. The presence of boron in the structure imparts distinctive chemical reactivity and potential utility in various applications.
Properties
CAS No. |
61707-33-3 |
|---|---|
Molecular Formula |
C34H29BN2 |
Molecular Weight |
476.4 g/mol |
IUPAC Name |
1-(2-methylphenyl)-N-[[[(2-methylphenyl)-phenylmethylidene]amino]-phenylboranyl]-1-phenylmethanimine |
InChI |
InChI=1S/C34H29BN2/c1-26-16-12-14-24-31(26)33(28-18-6-3-7-19-28)36-35(30-22-10-5-11-23-30)37-34(29-20-8-4-9-21-29)32-25-15-13-17-27(32)2/h3-25H,1-2H3 |
InChI Key |
YGUJTDBPVDTBSX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(N=C(C2=CC=CC=C2)C3=CC=CC=C3C)N=C(C4=CC=CC=C4)C5=CC=CC=C5C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’-(Phenylboranediyl)bis[1-(2-methylphenyl)-1-phenylmethanimine] typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of aniline derivatives with boron-containing reagents under controlled conditions. This reaction forms the imine bonds and incorporates the boron atom into the structure.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
N,N’-(Phenylboranediyl)bis[1-(2-methylphenyl)-1-phenylmethanimine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boron-containing oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced boron-nitrogen compounds.
Substitution: The phenyl and 2-methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction may produce boron-nitrogen hydrides.
Scientific Research Applications
N,N’-(Phenylboranediyl)bis[1-(2-methylphenyl)-1-phenylmethanimine
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